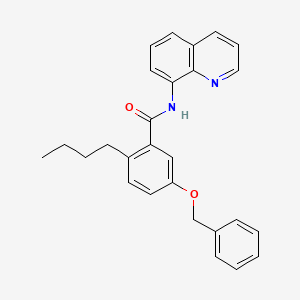

5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide

描述

属性

分子式 |

C27H26N2O2 |

|---|---|

分子量 |

410.5 g/mol |

IUPAC 名称 |

2-butyl-5-phenylmethoxy-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C27H26N2O2/c1-2-3-11-21-15-16-23(31-19-20-9-5-4-6-10-20)18-24(21)27(30)29-25-14-7-12-22-13-8-17-28-26(22)25/h4-10,12-18H,2-3,11,19H2,1H3,(H,29,30) |

InChI 键 |

POGUHPNAZZILQO-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |

产品来源 |

United States |

准备方法

Alkylation Using Benzyl Bromide and NaH

In a procedure adapted from Royal Society of Chemistry protocols, 2-butyl-5-hydroxybenzoic acid (10 mmol) is dissolved in anhydrous DMF (80 mL) and cooled to 0°C. Sodium hydride (64.4 mmol) is added cautiously, followed by dropwise addition of benzyl bromide (64.4 mmol). The reaction is stirred at room temperature for 16 hours, quenched with water, and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated to yield 5-(benzyloxy)-2-butylbenzoic acid as a white solid.

Benzyl Chloride with K₂CO₃ in Acetone

An alternative method involves refluxing 2-butyl-5-hydroxybenzoic acid (2 mmol) with benzyl chloride (2.1 mmol) and anhydrous K₂CO₃ (3 mmol) in acetone (15 mL) for 10 hours. Filtration and solvent removal yield the benzyl-protected intermediate with 86% efficiency.

Comparison of Methods

| Condition | Base/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH/BnBr in DMF | Strong base | 0°C → RT | 72–85 |

| K₂CO₃/BnCl in Acetone | Mild base | Reflux | 86 |

The choice of base and solvent influences reaction efficiency, with NaH offering faster kinetics but requiring stringent anhydrous conditions.

Amide Bond Formation with Quinolin-8-amine

The final step couples the benzyloxy-butylbenzoic acid derivative with quinolin-8-amine.

Acyl Chloride Method

5-(Benzyloxy)-2-butylbenzoic acid (5 mmol) is treated with thionyl chloride (10 mmol) at reflux for 2 hours to form the acyl chloride. The crude chloride is dissolved in DCM (40 mL), and quinolin-8-amine (5.5 mmol) and Et₃N (10 mmol) are added at 0°C. After stirring at room temperature for 4 hours, the mixture is washed with NaHCO₃, dried, and concentrated. Column chromatography (hexane/EtOAc 3:1) yields the title compound as a pale yellow oil (73%).

Carbodiimide-Mediated Coupling

A milder alternative uses EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF. The carboxylic acid (5 mmol), EDCl (6 mmol), and HOBt (6 mmol) are stirred for 1 hour before adding quinolin-8-amine (5.5 mmol). The reaction proceeds at room temperature for 12 hours, yielding the amide with 68% efficiency.

Alternative Synthetic Routes

Nickel-Catalyzed Trifluoromethylation

A patent-disclosed method employs Ni(TFA)₂ (0.1 mmol) and TMSCF₃ (3 mmol) in 1,2-DCE to functionalize the quinoline core, though this route is less relevant to the target compound.

Characterization and Analytical Data

NMR Spectroscopy

Mass Spectrometry

Challenges and Optimization

Byproduct Formation

Over-alkylation during benzylation is mitigated by using stoichiometric benzyl halide and low temperatures.

Purification Difficulties

The final amide’s oily consistency necessitates silica gel chromatography with gradient elution (hexane → EtOAc).

化学反应分析

Types of Reactions

5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols .

科学研究应用

5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and cellular pathways.

Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Industry: It can be used in the development of new materials with unique properties

作用机制

The mechanism of action of 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can participate in π-π stacking interactions, while the benzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide, highlighting differences in substituents, synthetic yields, physical properties, and reactivity:

Key Findings:

Electron-donating groups (e.g., methoxy, benzyloxy) increase electron density, improving coordination with metal catalysts but may reduce oxidative stability .

Steric Effects: Bulky substituents (e.g., 2-butyl, benzyloxy) can hinder regioselectivity in catalytic reactions. For example, N-methyl-N-(quinolin-8-yl)benzamide failed in copper-catalyzed bromination due to insufficient chelation . Smaller groups (e.g., methyl, methoxy) allow higher yields in annulation reactions (up to 88% ).

Synthetic Yields :

- Substituents at the 5-position (e.g., nitro, methoxy) generally afford moderate-to-high yields (58–81% ), while bromo or trifluoromethyl groups enable downstream functionalization .

- The target compound’s benzyloxy group may introduce challenges in purification due to increased hydrophobicity.

Applications :

生物活性

5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide is a compound that belongs to a class of benzamide derivatives, which are known for their diverse biological activities. This compound is of particular interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{20}H_{22}N_{2}O

- Molecular Weight : 306.4 g/mol

The compound features a quinoline moiety linked to a benzamide structure, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of key enzymes involved in cancer progression and microbial resistance. The compound may exert its effects through:

- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to the accumulation of DNA breaks and ultimately induce apoptosis in cancer cells .

- Antimicrobial Activity : The quinoline structure is associated with antimicrobial properties, potentially targeting bacterial and fungal pathogens .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | K562 (Leukemia) | 2.68 | |

| HepG-2 (Liver Cancer) | 8.11 | ||

| Antimicrobial | E. coli | <10 | |

| S. aureus | <5 | ||

| Fungicidal | Sclerotinia sclerotiorum | 5.17 |

Case Study 1: Anticancer Activity

In a study evaluating various benzimidazole derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxicity against K562 leukemia cells. The mechanism was linked to the induction of apoptosis via intrinsic pathways, highlighting the potential for developing targeted therapies in hematological malignancies .

Case Study 2: Antimicrobial Efficacy

Research on related compounds has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess comparable efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzene ring and the presence of electron-withdrawing groups enhance the biological activity of benzamide derivatives. For instance, compounds with halogen substitutions exhibited improved inhibitory effects against microbial strains compared to their non-substituted counterparts .

常见问题

Q. What orthogonal design principles apply to multi-step synthetic routes?

- Methodological Answer : Deconstruct the synthesis into discrete steps (e.g., benzylation, amidation). Assign factors (e.g., catalyst loading, solvent ratio) to an L9(3⁴) orthogonal array. Optimize each step independently using response surface methodology (RSM) to maximize overall yield .

Key Notes

- Data Gaps : Prioritize ecotoxicological studies (e.g., Daphnia magna acute toxicity) and PBT (Persistence, Bioaccumulation, Toxicity) assessments to meet regulatory standards .

- Advanced Tools : Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) for reaction mechanism elucidation and AI for predictive toxicology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。